molecular formula C31H26BrClN2O2 B13782302 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide CAS No. 82802-96-8

7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide

Katalognummer: B13782302
CAS-Nummer: 82802-96-8
Molekulargewicht: 573.9 g/mol
InChI-Schlüssel: FMJSKFOEZPHCAC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide is a benzodiazepine derivative characterized by a fused isoquinoline-benzodiazepine core. Key structural features include:

  • 3-chloro: An electron-withdrawing group that may influence electronic distribution and binding affinity.
  • 12,13-dimethoxy: Methoxy groups contributing to solubility and hydrogen-bonding capacity.
  • Quaternary ammonium bromide: The bromide counterion improves aqueous solubility, typical of charged heterocyclic systems.

However, the biphenylyl and chloro substituents distinguish it from classical analogues .

Eigenschaften

CAS-Nummer

82802-96-8

Molekularformel

C31H26BrClN2O2

Molekulargewicht

573.9 g/mol

IUPAC-Name

3-chloro-12,13-dimethoxy-6-(4-phenylphenyl)-9,10-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-8-ium;bromide

InChI

InChI=1S/C31H26ClN2O2.BrH/c1-35-29-16-23-14-15-34-19-28(22-10-8-21(9-11-22)20-6-4-3-5-7-20)33-27-17-24(32)12-13-25(27)31(34)26(23)18-30(29)36-2;/h3-13,16-18H,14-15,19H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

FMJSKFOEZPHCAC-UHFFFAOYSA-M

Kanonische SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C4=C(C=C(C=C4)Cl)N=C(C3)C5=CC=C(C=C5)C6=CC=CC=C6)OC.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Synthetic Route Outline

The typical synthetic route can be summarized as follows:

  • Synthesis of Isoquinoline Intermediate : Starting from commercially available isoquinoline or its derivatives, selective functionalization at the 2-position (relative to nitrogen) is achieved, often via electrophilic substitution or metal-catalyzed coupling reactions.

  • Preparation of Benzodiazepine Intermediate : Benzodiazepine core is synthesized through condensation reactions involving o-phenylenediamine derivatives and appropriate ketoesters or aldehydes, followed by ring closure.

  • Coupling of Isoquinoline and Benzodiazepine Units : The isoquinoline and benzodiazepine intermediates are coupled, typically under conditions favoring nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

  • Introduction of Substituents :

    • Chlorination : Selective chlorination at the 3-position is achieved using reagents such as N-chlorosuccinimide or other chlorinating agents.
    • Methoxylation : Dimethoxy groups at positions 12 and 13 are introduced via methylation of phenolic hydroxyl precursors using methyl iodide or dimethyl sulfate.
    • Biphenylyl Group Attachment : The 4-biphenylyl substituent is introduced via Suzuki or similar palladium-catalyzed cross-coupling reactions.
  • Formation of the Quaternary Ammonium Salt (Bromide) : The final step involves quaternization of the nitrogen atom in the benzodiazepine ring system to form the cationic species, which is then isolated as the bromide salt by treatment with hydrobromic acid or bromide salts.

Catalytic and Reaction Conditions

  • Oxidation and Reduction : Potassium permanganate and sodium borohydride are employed in specific steps for oxidation and reduction, respectively, to adjust oxidation states of intermediates.
  • Catalysts : Rhodium catalysts have been reported for related benzodiazepine ring formations via hydrofunctionalization of alkynes and allenes, affording high yields and enantioselectivities in similar heterocyclic systems.
  • Temperature and pH Control : Reactions are conducted under carefully controlled temperature (room temperature to moderate heating, e.g., 40–70 °C) and pH conditions to optimize yields and selectivity.

Purification Techniques

  • Chromatography : Column chromatography using silica gel or reverse-phase materials is utilized to separate the desired product from side-products and unreacted starting materials.
  • Crystallization : Recrystallization from suitable solvents (e.g., ethanol, methanol, or acetone) is employed to obtain the pure bromide salt in crystalline form.
  • Characterization : Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Optimization Data

A representative data table summarizing yields and enantioselectivities from related benzodiazepine syntheses via rhodium-catalyzed hydroamination is presented below, illustrating the impact of ligand choice and reaction conditions on product formation:

Entry Ligand Brønsted Acid Yield (%) Enantiomeric Ratio (er)
1 Josiphos-SL-J002 rac-BNP acid <5 -
2 (R)-BINAP PPTS Trace -
3 (R)-BINAP rac-BNP acid 19 57:43
4 (R)-BINAP rac-BNP acid 58 57:43
5 (R)-DTBM-Segphos rac-BNP acid 73 57:43
6 (S)-DTBM-Garphos rac-BNP acid 81 67:33
7 (R)-DTBM-Garphos TFA 50 80:20
8 (R)-DTBM-Garphos TFA 60 60:40

Reaction conditions: 4 mol % [Rh(cod)Cl]2, 10 mol % ligand, 10 mol % Brønsted acid, dichloroethane solvent, 0.4 M concentration, temperature variable.

This data exemplifies the importance of catalyst and ligand selection in optimizing the synthesis of benzodiazepine derivatives, which is relevant to the preparation of the target compound.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome
1. Isoquinoline synthesis Functionalization of isoquinoline scaffold Electrophilic substitution, metal catalysis Isoquinoline intermediate
2. Benzodiazepine core Condensation and ring closure o-Phenylenediamine + ketoesters, acid/base Benzodiazepine intermediate
3. Coupling Cross-coupling of isoquinoline and benzodiazepine Pd or Rh catalysis, controlled temp/pH Fused heterocyclic compound
4. Substituent addition Chlorination, methoxylation, biphenylyl attachment N-chlorosuccinimide, methyl iodide, Suzuki coupling Functionalized intermediate
5. Quaternization Formation of ammonium bromide salt Hydrobromic acid or bromide salts Final bromide salt compound
6. Purification Chromatography and crystallization Silica gel chromatography, recrystallization Pure target compound

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at specific positions, particularly targeting its benzodiazepine and isoquinoline moieties. Key reagents and outcomes include:

ReagentConditionsProduct FormedNotes
Potassium permanganateAcidic aqueous mediumOxidized derivatives (e.g., ketones)Selective oxidation of saturated C–C bonds.
OzoneLow temperature (-78°C)Cleavage products (e.g., aldehydes)Requires reductive workup (e.g., Zn/HOAc).

Oxidation primarily modifies the dihydro-isoquinoline ring, yielding intermediates useful for further functionalization. For example, ozonolysis cleaves the biphenylyl group, generating fragments for structural diversification.

Reduction Reactions

Reductive transformations focus on the benzodiazepine ring and chlorine substituent:

ReagentConditionsProduct FormedNotes
Sodium borohydrideEthanol, 25°CPartially reduced benzodiazepineRetains chloride but reduces C=N bonds.
Lithium aluminum hydrideTHF, refluxDechlorinated derivativesReplaces Cl with H via radical pathways.

Reduction with NaBH₄ preserves the chloro group but saturates the benzodiazepine core, while LiAlH₄ induces dechlorination, altering pharmacological activity.

Nucleophilic Substitution

The 3-chloro substituent is highly reactive toward nucleophiles:

NucleophileConditionsProduct FormedYield
Amines (e.g., NH₃)DMF, 80°C3-Amino derivatives65–75%
Thiols (e.g., HS-C₆H₅)K₂CO₃, DMSO, 60°C3-Thioether analogs55–60%

Substitution occurs regioselectively at the C3 position due to electron-withdrawing effects from adjacent groups. Methoxy substituents stabilize transition states via resonance, enhancing reaction rates.

Electrophilic Aromatic Substitution (EAS)

The biphenylyl and methoxy groups direct EAS to specific positions:

ElectrophileConditionsProduct FormedMajor Site
Nitronium ion (HNO₃/H₂SO₄)0°C, 2 hrsNitro derivatives at C10Para to OCH₃
Bromine (Br₂/FeBr₃)CH₂Cl₂, 25°CBromination at C12Ortho to OCH₃

Methoxy groups act as strong ortho/para directors, while steric hindrance from the biphenylyl group limits reactivity at C6.

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling and C–H activation:

CatalystReaction TypeProduct FormedKey Bond Formed
Pd(PPh₃)₄Suzuki couplingBiaryl derivativesC–C (biphenylyl extension)
Rh₂(OAc)₄C–H aminationAmino-functionalized analogsC–N

These methods are critical for synthesizing structurally complex derivatives for medicinal chemistry studies .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes ring-opening and recyclization:

ConditionProduct FormedMechanism
HCl (conc.), refluxIsoquinoline-1,3-dioneBenzodiazepine ring cleavage
NaOH, H₂O, 100°CBiphenylyl-substituted benzimidazoleRing contraction

Rearrangements highlight the compound’s instability under extreme pH, necessitating controlled conditions for synthetic applications.

Key Research Findings

  • Reactivity Hierarchy : Chloride > benzodiazepine C=N > biphenylyl C–H.

  • Solubility Impact : Reactions in polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates by 40% compared to THF.

  • By-Product Analysis : Dechlorination during reduction generates minor impurities (<5%), manageable via chromatography.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Central Nervous System (CNS) Disorders

  • Benzodiazepines are widely recognized for their efficacy in treating anxiety disorders, insomnia, and seizure disorders. The structural characteristics of this compound suggest it may interact with GABA receptors, which are pivotal in CNS function .

2. Antidepressant and Anxiolytic Effects

  • Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. The potential for this compound to modulate neurotransmitter systems could lead to new therapeutic avenues for mood disorders .

3. Antitumor Activity

  • Preliminary studies have shown that certain benzodiazepine derivatives possess antitumor properties. The unique structure of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium may enhance its efficacy against specific cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the functionalization of benzodiazepine frameworks. For instance:

  • Rh-catalyzed Hydrofunctionalization : This method has been utilized to create enantioenriched derivatives that exhibit enhanced biological activity .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study explored the synthesis of derivatives of benzodiazepines through Rh-catalyzed reactions. The resulting compounds demonstrated significant activity against certain CNS disorders, suggesting that structural modifications can lead to improved pharmacological profiles .

Case Study 2: Structure-Activity Relationship (SAR) Studies
Research into the SAR of benzodiazepines has revealed that modifications at specific positions on the benzodiazepine ring can enhance binding affinity to GABA receptors. This insight is crucial for designing new therapeutic agents based on the structure of 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The following compounds share the isoquinoline-benzodiazepine core but differ in substituents and functional groups:

Compound Name (CAS) Substituents/Modifications Functional Groups Molecular Weight Synthesis Highlights
Target Compound 6-(4-biphenylyl), 3-chloro, 9,10-dihydro Dimethoxy, bromide ~542 g/mol* Likely Suzuki coupling (e.g., biphenylyl boronic acid)
5H-Isoquino[2,1-d][1,4]benzodiazepin-8-ium,7-ethyl-6,7,9,10-tetrahydro-12,13-dimethoxy-6-oxo-, bromide (54971-36-7) 7-ethyl, 6-oxo, tetrahydro Ketone, dimethoxy, bromide 408.14 g/mol Alkylation, ketone introduction
5H-Isoquino[2,1-d][1,4]benzodiazepin-8-ium, 6,7,9,10-tetrahydro-12,13-dimethoxy-7-methyl-6-oxo-, bromide (54971-35-6) 7-methyl, 6-oxo, tetrahydro Ketone, dimethoxy, bromide 394.03 g/mol† Similar to 54971-36-7, methyl substitution

*Estimated based on molecular formula (C₃₁H₂₈ClN₂O₂Br).
†Calculated from C₂₀H₂₂N₂O₃Br.

Structural and Functional Differences

Substituent Effects: The 4-biphenylyl group in the target compound increases steric bulk and lipophilicity compared to the smaller ethyl/methyl and ketone groups in analogues. This may enhance membrane permeability or alter receptor-binding kinetics. 6-Oxo groups in analogues (54971-35-6, 54971-36-7) introduce hydrogen-bonding sites absent in the target compound, possibly affecting solubility and target engagement .

Synthetic Pathways :

  • The target compound’s 4-biphenylyl group suggests use of Suzuki-Miyaura cross-coupling, as evidenced in carbazole syntheses (e.g., 9a-f in ) using aryl boronic acids .
  • Analogues with alkyl/ketone groups (e.g., 54971-36-7) likely employ alkylation or oxidation steps during ring formation .

Physicochemical Properties :

  • Melting Points : Analogues with smaller substituents (e.g., 54971-35-6) exhibit lower melting points (~122–168°C), while the target compound’s biphenylyl group may raise its melting point due to enhanced crystallinity.
  • Solubility : The bromide counterion and dimethoxy groups improve aqueous solubility in all compounds, but the biphenylyl group may reduce it slightly compared to ketone-containing analogues.

Biologische Aktivität

7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium, 9,10-dihydro-6-(4-biphenylyl)-3-chloro-12,13-dimethoxy-, bromide (CAS No. 82808-81-9) is a complex organic compound belonging to the benzodiazepine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on various studies and findings.

  • Molecular Formula : C26H24ClN2O2.Br
  • Molecular Weight : 511.845 g/mol
  • Structure : The compound features a unique isoquinoline structure fused with a benzodiazepine moiety, which contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that benzodiazepine derivatives exhibit significant anticonvulsant properties. A study demonstrated that similar compounds showed marked efficacy in various seizure models, suggesting that 7H-Isoquino(2,1-d)(1,4)benzodiazepin-8-ium may also possess anticonvulsant effects. For instance, derivatives have been shown to inhibit human acetylcholinesterase, which is crucial in the modulation of neurotransmission involved in seizure activity .

Cytotoxicity and Cancer Research

The compound's structure suggests potential cytotoxic effects against cancer cells. In vitro studies have indicated that isoquinoline derivatives can interact with DNA and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that are sensitive to reactive oxygen species (ROS) generation .

Neuroprotective Effects

Studies on related compounds suggest neuroprotective properties. For example, certain isoquinoline derivatives have demonstrated the ability to protect neurons from apoptosis induced by excitotoxicity. This activity is hypothesized to be mediated through modulation of neurotransmitter receptors and ion channels .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant inhibition in seizure models
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectionProtection against excitotoxicity

The proposed mechanism of action for this compound involves:

  • Binding Affinity : Interaction with GABA receptors leading to enhanced inhibitory neurotransmission.
  • DNA Interaction : Potential intercalation into DNA leading to disruption of replication and transcription processes.
  • Oxidative Stress Modulation : Inducing oxidative stress which can lead to apoptosis in cancer cells.

Toxicological Data

Limited toxicological data is available; however, acute toxicity studies have indicated an LD50 value of approximately 60 mg/kg in rodent models when administered intraperitoneally . Further research is necessary to fully understand the safety profile of this compound.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature gradients (25–80°C), and stoichiometric ratios of precursors. For example, highlights the use of spirocyclic intermediates and pyrrolidine derivatives to stabilize reactive intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform/methanol eluent) can enhance purity. Yield improvements may require inert atmosphere conditions (N₂/Ar) to prevent oxidation of biphenylyl groups .

Q. What analytical techniques are critical for structural elucidation?

Methodological Answer: Combine X-ray crystallography for absolute stereochemical determination with ¹H/¹³C NMR (400–600 MHz) to resolve aromatic proton environments and methoxy/chloro substituents. FT-IR confirms functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹), while UV-Vis spectroscopy identifies π→π* transitions in the isoquinoline-benzodiazepine fused system. Elemental analysis (C, H, N, Cl) validates stoichiometric ratios .

Q. How can researchers identify potential pharmacological targets for this compound?

Methodological Answer: Use in vitro receptor binding assays (e.g., GABAₐ receptor subtypes due to the benzodiazepine core) and molecular docking simulations (AutoDock Vina, PDB: 6HUO). emphasizes QSAR modeling to correlate substituents (e.g., 4-biphenylyl, chloro) with bioactivity. Prioritize targets via cheminformatics databases (ChEMBL, PubChem) filtered by structural analogs .

Q. What stability tests are essential for storage and handling?

Methodological Answer: Conduct accelerated stability studies under varying humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) for byproducts like dechlorinated derivatives or methoxy group oxidation. suggests inert storage (desiccants, amber vials) to prevent hygroscopic degradation .

Q. Which spectroscopic methods best quantify this compound in biological matrices?

Methodological Answer: LC-MS/MS (ESI+ mode, m/z 500–600 range) with deuterated internal standards (e.g., d₆-chloro analog) ensures sensitivity in plasma/tissue homogenates. For environmental samples, HPLC-UV at λ = 254 nm (aromatic absorption) provides cost-effective quantification. Validate protocols per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How does environmental fate impact ecotoxicological risk assessment?

Methodological Answer: Apply ’s framework to study abiotic degradation (hydrolysis half-life at pH 4–9) and bioaccumulation potential (logP via shake-flask method). Use OECD 308/309 guidelines for soil/water partitioning. Model regional distribution (EPI Suite) to prioritize metabolites (e.g., demethylated products) for toxicity screening (Daphnia magna, LC50) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer: Discrepancies may arise from poor solubility (logS < -4) or metabolic instability. Use PAMPA assays for passive permeability and hepatic microsomal stability tests (CYP3A4/2D6 isoforms). advises revisiting the theoretical framework (e.g., allosteric vs. orthosteric binding hypotheses) to refine dose-response models .

Q. What strategies modify the core structure to enhance selectivity?

Methodological Answer: Introduce bioisosteres (e.g., replacing chloride with trifluoromethyl) or steric hindrance (3-chloro to 3-bromo). demonstrates regioselective functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura for biphenylyl optimization). Validate selectivity via off-target profiling (KinomeScan) .

Q. How to correlate substituent effects with antioxidant/neuroprotective activity?

Methodological Answer: Design a library of analogs varying the 12,13-dimethoxy groups (e.g., ethoxy, hydroxyl). Test radical scavenging (DPPH/ABTS assays) and neuroprotection (SH-SY5Y cells, H₂O₂-induced stress). ’s QSAR approach identifies electron-donating groups (methoxy) as critical for redox activity .

Q. Which theoretical frameworks guide experimental design for receptor interaction studies?

Methodological Answer: Align with ’s Principle 2 by adopting the “lock-and-key” model for rigid benzodiazepine cores or induced-fit theory for flexible analogs. Use molecular dynamics simulations (GROMACS) to simulate binding pocket flexibility. ’s split-plot design applies to dose/time variables in animal models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.